REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].[C:4](=[O:19])(OC1C=CC=CC=1)OC1C=CC=CC=1.[C:20](#[N:23])[CH2:21][CH3:22].[NH3:24]>C1(O)C=CC=CC=1.C[Sn](=O)C>[C:20]([NH:23][NH2:24])([NH:2][NH2:3])=[O:1].[CH2:21]([C:20]1[N:2]([NH2:3])[C:4](=[O:19])[NH:24][N:23]=1)[CH3:22] |f:0.1|
|
Name
|
|
Quantity
|
64 mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
32 mol
|
Type
|
reactant
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
33.6 mol
|
Type
|
reactant
|
Smiles
|
C(CC)#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
C[Sn](C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the water of hydration and also 1,500 ml of phenol are then distilled off
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to
|
Type
|
TEMPERATURE
|
Details
|
The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux
|
Duration
|
11 h
|
Type
|
DISTILLATION
|
Details
|
Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar)
|
Type
|
CUSTOM
|
Details
|
Residual phenol is therefore removed under 1 mbar
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 3 1 of hot water
|
Type
|
CUSTOM
|
Details
|
80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity
|
Type
|
ADDITION
|
Details
|
are added to the solution
|
Type
|
CUSTOM
|
Details
|
are removed by incipient distillation
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
FILTRATION
|
Details
|
the product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 500 ml of cold 50% strength ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 100° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(NN)NN
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NNC(N1N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[NH2:2][NH2:3].[C:4](=[O:19])(OC1C=CC=CC=1)OC1C=CC=CC=1.[C:20](#[N:23])[CH2:21][CH3:22].[NH3:24]>C1(O)C=CC=CC=1.C[Sn](=O)C>[C:20]([NH:23][NH2:24])([NH:2][NH2:3])=[O:1].[CH2:21]([C:20]1[N:2]([NH2:3])[C:4](=[O:19])[NH:24][N:23]=1)[CH3:22] |f:0.1|
|
Name
|
|
Quantity
|
64 mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
32 mol
|
Type
|
reactant
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
33.6 mol
|
Type
|
reactant
|
Smiles
|
C(CC)#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
C[Sn](C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the water of hydration and also 1,500 ml of phenol are then distilled off
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to
|
Type
|
TEMPERATURE
|
Details
|
The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux
|
Duration
|
11 h
|
Type
|
DISTILLATION
|
Details
|
Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar)
|
Type
|
CUSTOM
|
Details
|
Residual phenol is therefore removed under 1 mbar
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 3 1 of hot water
|
Type
|
CUSTOM
|
Details
|
80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity
|
Type
|
ADDITION
|
Details
|
are added to the solution
|
Type
|
CUSTOM
|
Details
|
are removed by incipient distillation
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 10° C.
|
Type
|
FILTRATION
|
Details
|
the product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 500 ml of cold 50% strength ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 100° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(NN)NN
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NNC(N1N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |